molecular formula C10H11IO3 B7863131 Methyl 3-(4-iodophenoxy)propanoate

Methyl 3-(4-iodophenoxy)propanoate

Cat. No.: B7863131
M. Wt: 306.10 g/mol
InChI Key: FUZPBRDNLFERPA-UHFFFAOYSA-N
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Description

Methyl 3-(4-iodophenoxy)propanoate is an organic compound with the molecular formula C10H11IO3. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the phenyl group is replaced by an iodine atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-iodophenoxy)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-iodophenol with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the bromine atom by the phenoxide ion, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-iodophenoxy)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives where the iodine atom is replaced by the nucleophile.

    Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The major products are alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 3-(4-iodophenoxy)propanoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-iodophenoxy)propanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromophenoxy)propanoate
  • Methyl 3-(4-chlorophenoxy)propanoate
  • Methyl 3-(4-fluorophenoxy)propanoate

Uniqueness

Methyl 3-(4-iodophenoxy)propanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

methyl 3-(4-iodophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZPBRDNLFERPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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